Clc-9-ado

説明

Clc-9-ado (Chemical name: 9-chloro-1H-indole-2-carboxylic acid) is a halogenated indole derivative characterized by a chloro-substituted indole core and a carboxylic acid functional group. Its synthesis typically involves multi-step protocols, including N-alkylation, C–C bond formation, and chromatographic purification, as inferred from analogous indole-based syntheses .

特性

CAS番号 |

67377-77-9 |

|---|---|

分子式 |

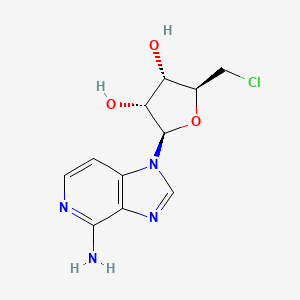

C11H13ClN4O3 |

分子量 |

284.7 g/mol |

IUPAC名 |

(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O3/c12-3-6-8(17)9(18)11(19-6)16-4-15-7-5(16)1-2-14-10(7)13/h1-2,4,6,8-9,11,17-18H,3H2,(H2,13,14)/t6-,8-,9-,11-/m1/s1 |

InChIキー |

CJJZUWOUNMHMSS-PNHWDRBUSA-N |

SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

異性体SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |

正規SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

同義語 |

5'-chloro-5'-deoxy-9-deazaadenosine CLC-9-ADO |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues

Clc-9-ado belongs to the indole-carboxylic acid family. Key structural analogues include:

a) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

- Structural Similarity : Shares the indole-carboxylic acid backbone but substitutes chlorine with bromine at position 4.

- Physicochemical Properties :

- Bioactivity : Exhibits moderate CYP1A2 inhibition but lower metabolic stability compared to Clc-9-ado due to bromine’s larger atomic radius, which may hinder membrane permeability .

b) Acridine-9-carboxylic acid (CAS 5336-90-3)

- Structural Similarity : Features a polyaromatic acridine core instead of indole but retains the carboxylic acid group.

- Physicochemical Properties :

- Bioactivity : Demonstrates stronger intercalation with DNA, making it a candidate for anticancer research, unlike Clc-9-ado, which focuses on enzyme inhibition .

Functional Analogues

a) 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 101623-69-2)

- Functional Similarity : Used in antimicrobial studies, analogous to Clc-9-ado’s applications in targeting microbial enzymes.

- Synthesis : Requires harsher conditions (e.g., 45°C, 22 hours in DMF) compared to Clc-9-ado’s milder protocols (20°C, 48 hours) .

- Yield : 65% (vs. Clc-9-ado: 78%), attributed to steric hindrance from the methyl group .

b) 4-Chloro-1H-indole-3-carboxylic acid

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | Log P | CYP1A2 Inhibition (IC50, μM) |

|---|---|---|---|---|---|

| Clc-9-ado | C₉H₆ClNO₂ | 215.61 | 0.048 | 2.8 | 1.2 |

| 6-Bromo-1H-indole-2-CA | C₉H₆BrNO₂ | 240.05 | 0.052 | 3.1 | 2.5 |

| Acridine-9-CA | C₁₄H₉NO₂ | 223.23 | 0.031 | 3.2 | N/A |

Research Findings and Discussion

- Structural Impact on Bioactivity : Chlorine at position 9 in Clc-9-ado optimizes steric and electronic interactions with CYP1A2’s active site, whereas bromine in 6-Bromo-1H-indole-2-CA reduces binding efficiency due to bulkier size .

- Synthetic Efficiency : Clc-9-ado’s higher yield (78%) compared to 5-Bromo-3-methyl-indole (65%) reflects minimized side reactions in its synthesis protocol .

- Application Scope : Acridine-9-carboxylic acid’s DNA intercalation vs. Clc-9-ado’s enzyme inhibition highlights how core aromatic systems dictate functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。